N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h4-7,14H,1-3,8-11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYEUNNKJSSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethanediamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Structural Analogues
Thiazolidinone Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazol-2-yl group instead of thiazolidinone, reducing sulfone-mediated electronic effects. The dichlorophenyl ring enhances hydrophobicity compared to the oxolan-substituted phenyl in the target compound.
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Contains a 2,4-dioxothiazolidin-5-ylidene core, differing from the 1,1-dioxo-thiazolidin-2-yl group in the target. The conjugated enone system may increase reactivity in Michael addition pathways, absent in the target’s saturated thiazolidinone .
Diamide and Sulfonamide Derivatives
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives ():
- N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate (): A sulfonated diamine with dual catalytic functionality, structurally distinct from the target’s neutral diamide. Demonstrates the role of sulfonate groups in acid catalysis, unlike the target’s non-ionic thiazolidinone sulfone .
Key Observations :
- Carbodiimide reagents (e.g., EDC) are commonly used for amide bond formation in both the target and analogues .
- The oxolan group in the target may require protection/deprotection strategies during synthesis, unlike simpler alkyl/aryl substituents .
Physicochemical and Functional Properties
| Property | Target Compound | 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzamide |
|---|---|---|---|
| Solubility | Moderate (oxolan enhances polarity) | Low (hydrophobic dichlorophenyl) | Moderate (conjugated system) |
| Hydrogen Bonding | High (ethanediamide, sulfone) | Moderate (thiazol N–H) | High (dioxothiazolidinone, amide) |
| Electronic Effects | Strong electron-withdrawing (sulfone) | Moderate (thiazol) | Strong (enone, dioxo) |
Functional Implications :
Biological Activity
N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine moiety and an oxolane ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by data from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O3S, with a molecular weight of approximately 366.45 g/mol. The structure includes a thiazolidine ring that enhances its interaction with biological targets.
Antibacterial Activity
Research has indicated that compounds with thiazolidine structures exhibit significant antibacterial properties. For instance, derivatives of thiazolidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study involving similar thiazolidine derivatives, compounds demonstrated inhibition percentages against E. coli and S. aureus ranging from 53.84% to 91.66% .
| Compound | Inhibition Against E. coli (%) | Inhibition Against S. aureus (%) |
|---|---|---|
| Thiazolidine Derivative A | 88.46 | 91.66 |
| Thiazolidine Derivative B | 81.8 | - |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been widely studied. For example, compounds featuring the thiazolidine scaffold have exhibited promising results against various cancer cell lines, including leukemia and central nervous system tumors. One study reported that certain derivatives achieved inhibition values of up to 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line in preliminary screenings .
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| Compound 4g | MOLT-4 (Leukemia) | 84.19 |
| Compound 4p | SF-295 (CNS) | 72.11 |
Antioxidant Activity
Thiazolidine derivatives are also recognized for their antioxidant properties. The presence of specific functional groups within these compounds enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical for protecting cells from damage associated with various diseases.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidines may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactivity with Free Radicals : The structure allows for interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Targeting Specific Receptors : The compound may bind to specific cellular receptors involved in signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have focused on the biological implications of thiazolidine-containing compounds:
- Study on Antimicrobial Properties : A series of synthesized thiazolidinones showed potent antibacterial activity against both E. coli and S. aureus, suggesting that modifications in the phenyl ring can enhance efficacy .
- Anticancer Screening : The National Cancer Institute evaluated various thiazolidinone derivatives for anticancer activity, revealing significant growth inhibition in multiple cancer types .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Functional Group Assembly : Coupling the thiazolidin-1,1-dioxide moiety to a phenyl ring via nucleophilic aromatic substitution (e.g., using a sulfonamide intermediate under basic conditions) .
- Amide Bond Formation : Reacting the oxolan-2-ylmethylamine derivative with an activated oxalyl chloride intermediate in anhydrous dichloromethane, catalyzed by triethylamine .
- Purification : Use of flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
- Critical Parameters : Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and stoichiometric precision (e.g., 1.2 equivalents of coupling agents like DCC) to minimize side reactions .
Q. How can the purity and structural integrity of the compound be confirmed?
- Analytical Workflow :
- Purity : HPLC (C18 column, 254 nm UV detection; ≥95% purity threshold) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., thiazolidin-dioxide SO₂ peaks at δ 3.8–4.2 ppm, oxolan methylene signals at δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ expected m/z 409.12) .
- Elemental Analysis : Carbon/hydrogen/nitrogen/sulfur (CHNS) combustion analysis to confirm empirical formula (C₁₉H₂₁N₃O₅S) .
Q. What solubility properties and formulation strategies are relevant for in vitro assays?
- Solubility Profiling :
| Solvent | Solubility (mg/mL) | Technique |
|---|---|---|
| DMSO | 20–25 | Sonication (30 min) |
| PBS (pH 7.4) | <0.1 | Shake-flask method |
| Ethanol | 5–10 | UV spectrophotometry |
- Formulation : Use DMSO stock solutions (10 mM) diluted in assay buffers with ≤0.1% DMSO to avoid cytotoxicity. For low aqueous solubility, employ cyclodextrin-based solubilizers (e.g., 2% hydroxypropyl-β-cyclodextrin) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?
- Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), serum content (e.g., 0% vs. 10% FBS), and incubation time (24h vs. 48h) across studies .
- Compound Stability : Perform LC-MS stability tests in assay media to detect degradation products (e.g., hydrolysis of the ethanediamide bond under acidic conditions) .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from artifactorial interference .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s thiazolidin-dioxide and oxolan motifs?
- Key Modifications and Outcomes :
| Functional Group | Modification | Biological Impact (vs. Parent Compound) |
|---|---|---|
| Thiazolidin-dioxide | Replacement with pyrazolidinone | 10-fold ↓ affinity for target enzyme |
| Oxolan methyl | Substituent elongation (e.g., oxane → oxepane) | Improved metabolic stability (t₁/₂ ↑ from 2h to 6h in microsomes) |
- Rational Design : Computational docking (AutoDock Vina) identifies hydrogen bonds between the thiazolidin-dioxide SO₂ group and Arg-156 residue in the target protein .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Computational Workflow :
- ADMET Prediction : Use SwissADME to estimate permeability (LogP = 2.1), CYP3A4 inhibition risk (high), and BBB penetration (low) .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 72%) due to the oxolan moiety’s potential for glutathione adduct formation .
- Mitigation : Introduce polar groups (e.g., hydroxylation at the oxolan 4-position) to reduce LogP and hepatotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
